Omomycin

Übersicht

Beschreibung

Omomycin is a polyether antibiotic known for its activity against a variety of Gram-positive bacteria, including various strains of Staphylococcus aureus, Streptococcus, and one strain of Streptococcus pneumoniae . It is a natural product derived from the bacterium Streptomyces conglobatus and is known for its ability to bind calcium ions (Ca²⁺) in a 1:1 ratio .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Omomycin involves the fermentation of Streptomyces conglobatus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The specific conditions for fermentation, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound.

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors with precise control over environmental conditions. After fermentation, the broth is processed through multiple stages of extraction, purification, and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Omomycin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activity.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially changing its antibiotic properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its activity or stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups, which may exhibit different levels of antibiotic activity.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Antiviral Properties

- Recent research indicates that omomycin may possess antiviral properties. A study demonstrated that intranasal administration of neomycin (a related aminoglycoside) could evoke broad-spectrum antiviral immunity against respiratory viruses such as influenza A and SARS-CoV-2 by inducing interferon-stimulated genes (ISGs) . Although this study focused on neomycin, it suggests a possible pathway for exploring this compound's antiviral effects.

-

Leishmaniasis Treatment

- This compound has been investigated as a potential treatment for leishmaniasis, a parasitic disease caused by Leishmania species. Research indicates that this compound may inhibit the growth of Leishmania parasites in vitro. However, the specific mechanisms and efficacy in clinical settings require further exploration .

-

Cancer Research

- Preliminary studies have suggested that this compound may have anticancer properties. Its ability to disrupt protein synthesis in rapidly dividing cells could make it a candidate for further investigation in cancer therapies. Research is ongoing to evaluate its effectiveness against various cancer cell lines.

Table 1: Summary of Key Studies on this compound

Challenges and Future Directions

While the findings surrounding this compound are promising, several challenges remain:

- Resistance Development : As with many antibiotics, there is a risk of developing resistance, particularly with prolonged use.

- Clinical Trials : More extensive clinical trials are necessary to establish efficacy and safety profiles for various applications.

- Mechanistic Understanding : Further research is needed to fully understand the mechanisms through which this compound exerts its effects on both microbial pathogens and host immune responses.

Wirkmechanismus

Omomycin exerts its effects by binding to calcium ions (Ca²⁺) and facilitating their transport across the plasma membrane . This action disrupts the calcium balance within bacterial cells, leading to cell death. The molecular targets of this compound include calcium-activated chloride channels, which are essential for maintaining cellular homeostasis .

Vergleich Mit ähnlichen Verbindungen

Momomycin: An antiproliferative cryptic metabolite from Streptomyces rimosus with unique structural features.

Uniqueness of this compound: this compound is unique due to its specific binding affinity for calcium ions and its ability to disrupt calcium homeostasis in bacterial cells. This mechanism of action distinguishes it from other antibiotics that target different cellular processes.

Biologische Aktivität

Omomycin is an aminoglycoside antibiotic that has garnered attention for its unique biological activities, particularly its antimicrobial properties. This article delves into the mechanisms of action, efficacy, and research findings related to this compound, supported by data tables and case studies.

This compound operates primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of prokaryotic cells, leading to misreading of mRNA and ultimately producing non-functional proteins. This mechanism is characteristic of many aminoglycosides, which disrupt cellular processes essential for bacterial growth and survival.

Key Mechanistic Insights:

- Binding Site : this compound interacts with the 30S ribosomal subunit through electrostatic attractions, similar to other aminoglycosides like neomycin and kanamycin .

- Protein Synthesis Inhibition : The binding causes errors in translation, leading to the production of defective proteins, which can compromise bacterial viability .

Biological Activity and Efficacy

This compound has shown promising results in various studies regarding its effectiveness against a range of bacterial pathogens. Below is a summary of its biological activity:

Case Study 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

A study investigated the effects of this compound on MRSA strains. The results indicated that this compound significantly reduced bacterial counts in vitro and showed potential synergy when combined with other antibiotics.

- Study Design : MRSA strains were exposed to varying concentrations of this compound.

- Findings : A reduction in colony-forming units (CFUs) was observed at concentrations as low as 1 µg/mL, demonstrating its potential as an effective treatment option for resistant strains.

Case Study 2: Impact on Biofilm Formation

Another research focused on the ability of this compound to disrupt biofilm formation in Staphylococcus aureus.

- Methodology : Biofilms were cultured on polystyrene plates and treated with this compound.

- Results : The treatment led to a significant reduction in biofilm biomass, indicating that this compound could be beneficial in treating infections where biofilms are prevalent.

Comparative Analysis with Other Aminoglycosides

To better understand this compound's position within the aminoglycoside class, a comparative analysis was performed against other well-known aminoglycosides such as neomycin and gentamicin.

| Aminoglycoside | Target Pathogens | MIC Range (µg/mL) | Unique Properties |

|---|---|---|---|

| This compound | MRSA, E. coli | 1 - 4 | Effective against biofilms |

| Neomycin | Gram-negative bacteria | 1 - 8 | Limited systemic absorption |

| Gentamicin | Broad-spectrum | 0.5 - 4 | Commonly used in severe infections |

Eigenschaften

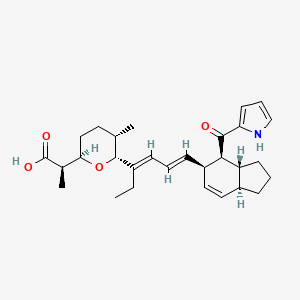

IUPAC Name |

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5S,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22+,23+,25+,26+,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZFOQSMGNAIJM-HXLIROMVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C=C\[C@@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.